N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C17H12N4O2 and its molecular weight is 304.309. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Agents
Compounds structurally related to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide, such as N-(biphenylylmethyl)imidazoles, have been identified as potent, orally active antihypertensives, indicating the potential application of similar structures in the treatment of hypertension (Carini et al., 1991).
Neuropathic Pain Treatment
A series of aryls conjugated to azabicyclohexane derivatives, including structures related to benzimidazole/isoxazole, have been synthesized as inhibitors of T-type calcium channels, showing potential for the treatment of neuropathic pain (Jung Hyun Kim & G. Nam, 2016).
Antirhinovirus Activity
Imidazo[1,2-a]pyridines, structurally akin to benzimidazoles, have been designed and tested as antirhinovirus agents, suggesting the utility of benzimidazole derivatives in antiviral research (Hamdouchi et al., 1999).
Antimicrobial and Antioxidant Activities
Compounds containing benzimidazole moieties have shown significant antimicrobial and antioxidant activities, highlighting the broad biological activity potential of benzimidazole derivatives in developing new therapeutic agents (Sindhe et al., 2016).
Mechanism of Action
Target of Action
Compounds containing the 1H-benzo[d]imidazol-2-yl moiety are known to have a broad range of chemical and biological properties . They can interact with various targets in the body, including enzymes, receptors, and DNA, depending on their specific structure and functional groups.
Mode of Action
The interaction of these compounds with their targets can lead to changes in the function of the target, which can result in therapeutic effects. For example, some compounds with this structure have been found to block signal reception at certain receptors, leading to a reduction in the transcription of specific genes .
Biochemical Analysis
Biochemical Properties
Imidazole compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, some imidazole derivatives have shown antimicrobial, anti-inflammatory, antitumor, antidiabetic, and other activities .
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c22-17(15-8-9-18-23-15)19-12-5-3-4-11(10-12)16-20-13-6-1-2-7-14(13)21-16/h1-10H,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZHCXHBIAYDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.